molecular formula C22H24N2O4 B2960665 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one CAS No. 303121-36-0

7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2960665
CAS No.: 303121-36-0
M. Wt: 380.444
InChI Key: BJAMGQQQXIDWLU-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one (flavone) family, characterized by a bicyclic core structure. Its molecular formula is C23H25N2O4, with a molecular weight of 407.46 g/mol (estimated based on structural analogs in ). Key structural features include:

  • 2-Methoxyphenyl substituent at position 3, introducing steric and electronic effects.
  • 4-Methylpiperazinylmethyl group at position 8, enhancing solubility and interaction with biological targets via its tertiary amine.

The compound’s synthesis likely involves Mannich reactions or nucleophilic substitutions, as inferred from related compounds in , and 10.

Properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-23-9-11-24(12-10-23)13-17-19(25)8-7-16-21(26)18(14-28-22(16)17)15-5-3-4-6-20(15)27-2/h3-8,14,25H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAMGQQQXIDWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one, a complex organic compound, has garnered attention for its potential biological activities due to its unique chromenone structure. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2O4C_{22}H_{24}N_{2}O_{4} with a molecular weight of 380.4 g/mol. The structure includes a hydroxyl group, a methoxyphenyl group, and a piperazine moiety, which are crucial for its biological interactions .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : It has been shown to scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : The compound demonstrates significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, it has been reported that certain derivatives exhibit IC50 values lower than those of established drugs like rivastigmine .
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound’s ability to inhibit AChE and BuChE suggests it may enhance cholinergic neurotransmission, which is beneficial in treating cognitive decline .
  • Modulation of Receptor Functions : Interaction with various receptors could influence signaling pathways involved in neurodegeneration and cancer progression.
  • Antioxidant Pathways : Its antioxidant properties likely stem from the ability to donate electrons or hydrogen atoms to free radicals, thus neutralizing them.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
7-HydroxyflavoneLacks piperazine; has only hydroxyl groupsKnown for strong antioxidant properties
7-HydroxycoumarinSimilar chromenone core; fewer substituentsExhibits anticoagulant activity
5-MethoxyflavoneContains methoxy groups; lacks piperazinePotential anti-inflammatory effects

The combination of diverse functional groups in this compound contributes to its distinctive biological profile, making it a valuable candidate for further research and potential therapeutic applications .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's derivatives. For example:

  • Synthesis of Derivatives : Researchers have synthesized various derivatives to enhance biological activity. Some derivatives have shown improved inhibition of AChE and BuChE compared to the parent compound .
  • In Vitro Studies : In vitro assays demonstrate significant neuroprotective effects against Aβ aggregation, with some derivatives showing up to 76% inhibition at specific concentrations .
  • Toxicity Assessments : Preliminary toxicity assessments indicate that certain derivatives possess low cytotoxicity while maintaining their biological efficacy .

Comparison with Similar Compounds

Substituent Variations at Position 3

  • User Compound : 2-Methoxyphenyl group (electron-donating, meta-substituted).
  • Compound 2j (): 4-Methoxyphenyl group (para-substituted).
  • Compound 11a () : 2-Methoxyphenyl with acetoxy groups. Acetylation at positions 5 and 8 reduces polarity, as seen in its higher melting point (116–118°C) compared to hydroxylated analogs .

Substituent Variations at Position 8

  • User Compound : 4-Methylpiperazinylmethyl group (basic, enhances water solubility).
  • Compound 9a () : 4-Methylpiperazinylmethyl at position 6 instead of 8. Positional isomerism affects spatial orientation, as evidenced by its lower yield (9.9%) and distinct NMR shifts .
  • Compound 2t () : 2-Methylpiperidinylmethyl group. Piperidine lacks the piperazine’s secondary amine, reducing basicity and hydrogen-bonding capacity .
  • Compound 15 () : 4-Ethylpiperazinylmethyl with a trifluoromethyl group at position 2. The trifluoromethyl group increases lipophilicity (logP) and metabolic resistance .

Core Modifications

  • Compound 10c () : Bis(4-methylpiperazinylmethyl) groups at positions 6 and 8. Dual substitutions increase molecular weight (C29H35N4O5, ~531.62 g/mol) and complexity, reflected in its low yield (22.4%) .
  • Compound 17 (): Benzimidazole substituent at position 3.

Physicochemical and Spectroscopic Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Evidence ID
User Compound C23H25N2O4 407.46 Not reported 3-(2-MeOPh), 8-(4-Me-piperazinyl) -
2j () C21H22N2O4 366.42 Not reported 3-(4-MeOPh), 8-(4-Me-piperazinyl)
9a () C22H24N2O5 396.44 172.3–173.4 2-(4-MeOPh), 6-(4-Me-piperazinyl)
15 () C24H26F3N2O4 487.48 Not reported 3-(4-MeOPh), 8-(4-Et-piperazinyl), 2-CF3
2t () C23H26N2O4 394.47 141–143 3-(4-MeOPh), 8-(2-Me-piperidinyl)

Key Research Findings

  • Synthetic Challenges : Piperazinylmethyl derivatives (e.g., user compound) often exhibit lower yields (<25%) compared to piperidinyl analogs due to steric hindrance during alkylation ().
  • Spectroscopic Trends : The 7-hydroxy group in chromen-4-ones typically shows a downfield shift in ¹H NMR (δ 10–12 ppm), while piperazinyl protons resonate at δ 2.3–3.5 ppm ().
  • Biological Implications : Piperazine-containing analogs demonstrate improved solubility and receptor affinity, as seen in H3R antagonism studies ().

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